molecular formula C4H5N3OS B13121543 n-Methyl-1,2,3-thiadiazole-4-carboxamide

n-Methyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13121543
M. Wt: 143.17 g/mol
InChI Key: AYMCXPIXUMQGJT-UHFFFAOYSA-N
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Description

n-Methyl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazonoyl halides with sulfur-containing reagents in the presence of a base. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in ethanol, in the presence of triethylamine, yields the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Methyl-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as Janus kinase-2 (JAK-2) and multi-targeted receptor tyrosine kinase (RTK), leading to the disruption of signaling pathways essential for cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C4H5N3OS/c1-5-4(8)3-2-9-7-6-3/h2H,1H3,(H,5,8)

InChI Key

AYMCXPIXUMQGJT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CSN=N1

Origin of Product

United States

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